REACTION_SMILES
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[CH3:5][S:6]([OH:7])(=[O:8])=[O:9].[F:10][c:11]1[cH:12][cH:13][cH:14][cH:15][c:16]1[F:17].[OH:18][S:19]([C:20]([F:21])([F:22])[F:23])(=[O:24])=[O:25].[S:1]([Cl:2])([Cl:3])=[O:4]>>[CH3:5][S:6](=[O:7])(=[O:9])[c:14]1[cH:13][cH:12][c:11]([F:10])[c:16]([F:17])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1ccc(F)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |